molecular formula C10H7ClN4O B12637226 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12637226
M. Wt: 234.64 g/mol
InChI Key: VQGPYLUUAKPVAV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole typically involves the reaction of 6-chloroisoindoline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which then undergoes cyclization to form the tetrazoloisoindole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloroisoindoline
  • Epichlorohydrin
  • Tetrazoloisoindole derivatives

Uniqueness

6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: is unique due to its specific structural features, such as the presence of both a tetrazoloisoindole ring and an epoxide group.

Properties

Molecular Formula

C10H7ClN4O

Molecular Weight

234.64 g/mol

IUPAC Name

6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C10H7ClN4O/c11-7-1-2-9-14-8(6-15(9)5-7)10(16)13-4-3-12/h1-2,5-6H,4H2,(H,13,16)

InChI Key

VQGPYLUUAKPVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCC#N

Origin of Product

United States

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